molecular formula C11H21N3S B12566395 (4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione CAS No. 191278-26-9

(4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione

Cat. No.: B12566395
CAS No.: 191278-26-9
M. Wt: 227.37 g/mol
InChI Key: YAOXLFAJSFKLIX-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione is a heterocyclic compound that features both piperazine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione typically involves the reaction of 4-methylpiperazine with piperidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction, followed by extraction with an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action for (4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperazin-2-yl)methanol
  • 1-Ethyl-4-piperidin-4-yl-piperazine
  • (1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol

Uniqueness

What sets (4-Methylpiperazin-1-yl)(piperidin-1-yl)methanethione apart from similar compounds is its unique combination of piperazine and piperidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields .

Properties

CAS No.

191278-26-9

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C11H21N3S/c1-12-7-9-14(10-8-12)11(15)13-5-3-2-4-6-13/h2-10H2,1H3

InChI Key

YAOXLFAJSFKLIX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)N2CCCCC2

Origin of Product

United States

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